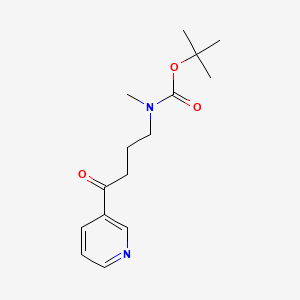

N-Boc-4-(methylamino)-1-(3-pyridyl)-1-butanone

Description

Properties

IUPAC Name |

tert-butyl N-methyl-N-(4-oxo-4-pyridin-3-ylbutyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)17(4)10-6-8-13(18)12-7-5-9-16-11-12/h5,7,9,11H,6,8,10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQWVKRWOMLJKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCC(=O)C1=CN=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675720 |

Source

|

| Record name | tert-Butyl methyl[4-oxo-4-(pyridin-3-yl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-15-7 |

Source

|

| Record name | tert-Butyl methyl[4-oxo-4-(pyridin-3-yl)butyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Physicochemical & Bio-Analytical Profile of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)

Executive Summary

This technical guide provides a comprehensive analysis of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific nitrosamine (TSNA).[1][2] NNK is chemically inert but biologically lethal; it functions as a pro-carcinogen requiring metabolic activation to exert genotoxicity.[1][2] This document synthesizes its core physicochemical properties with practical workflows for its extraction, stabilization, and quantification via LC-MS/MS. It is designed for toxicologists and analytical chemists requiring high-fidelity data for experimental design.[1][2]

Molecular Identity & Structural Analysis

NNK is derived from the nitrosation of nicotine during tobacco curing.[1][2] Structurally, it consists of a pyridine ring attached to a nitrosamine-containing ketone chain.[3][1][2] This dual nature—lipophilic pyridine ring and polar nitrosamine group—dictates its solubility and metabolic fate.[1][2]

| Parameter | Data / Descriptor |

| IUPAC Name | 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone |

| Common Abbreviation | NNK |

| CAS Registry Number | 64091-91-4 |

| Molecular Formula | |

| Molecular Weight | 207.23 g/mol |

| SMILES | CN(CCCC(=O)C1=CN=CC=C1)N=O[1][2] |

| Isomerism | Exists as E and Z rotamers due to restricted rotation around the N-N bond (typical of nitrosamines). |

Physicochemical Profile

The following properties are critical for determining solvent compatibility, storage conditions, and chromatographic behavior.

Core Properties Table[3][4]

| Property | Value / Characteristic | Experimental Context |

| Physical State | Light-yellow crystalline solid | Hygroscopic; store in desiccator.[1][2] |

| Melting Point | 61 – 63 °C | Low melting point requires cold storage to prevent fusing.[1][2] |

| Solubility (Water) | ~10–50 mg/mL | High water solubility facilitates distribution in blood/urine.[1][2] |

| Solubility (Organic) | DMSO, Ethanol, Dichloromethane | DMSO is the preferred vehicle for in vitro toxicity assays.[3][1][2] |

| pKa (Base) | ~5.2 – 5.6 (Pyridine nitrogen) | Critical: At pH < 4, the pyridine ring is protonated ( |

| LogP (Octanol/Water) | ~0.6 – 1.2 (Experimental/Calc.)[1][2] | Moderately lipophilic.[1][2] It crosses the blood-brain barrier and cell membranes via passive diffusion.[1][2] |

| UV Max ( | 230 nm, 254 nm | Weak chromophore; UV detection is inferior to MS/MS.[1][2] |

Stability & Degradation (Crucial for Protocol Validity)

-

Photosensitivity: NNK is highly sensitive to UV and visible light.[1][2] Photolytic cleavage of the N-N bond occurs rapidly.[2]

-

pH Stability: Stable in neutral and mild alkaline solutions (pH 7–10).[1][2] Acidic conditions (pH < 2) can induce denitrosation over time.[1][2]

Metabolic Activation & Chemical Reactivity

NNK is a pro-carcinogen.[1][2] Its toxicity is not intrinsic but acquired through "lethal synthesis" via Cytochrome P450 enzymes (primarily CYP2A13 in the lung and CYP2A6 in the liver).[2]

Mechanism of Action

The metabolic cascade involves

- -Methyl Hydroxylation: Leads to the formation of pyridyloxobutyl (POB) DNA adducts.[1][2]

-

-Methylene Hydroxylation: Leads to the formation of methyl DNA adducts (e.g.,

Pathway Visualization

The following diagram illustrates the bifurcation of NNK metabolism into DNA-reactive intermediates.

Figure 1: Metabolic activation pathways of NNK leading to specific DNA adduct formation.[1]

Analytical Methodologies: LC-MS/MS Workflow

Quantification of NNK in biological matrices (plasma, urine) requires rigorous extraction to remove interferences and stabilize the analyte.[1][2]

Standard Operating Procedure (SOP) Summary

1. Internal Standard Addition

-

Rationale: Use isotopically labeled NNK (e.g., NNK-d4 or

-NNK ) to correct for matrix effects and extraction loss.[1][2] -

Step: Add 10 µL of Internal Standard (100 ng/mL) to 200 µL of plasma/urine.[1][2]

2. Solid Phase Extraction (SPE)

-

Rationale: Liquid-Liquid Extraction (LLE) with ethyl acetate is possible, but SPE provides cleaner baselines for trace analysis.[3][1][2]

-

Cartridge: Mixed-mode Cation Exchange (MCX) is recommended due to the basic pyridine nitrogen (pKa ~5.3).[1][2]

-

Protocol:

3. LC-MS/MS Parameters

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 1.7 µm particle size.[3][1][2]

-

Mobile Phase:

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

MRM Transitions:

Analytical Workflow Diagram

Figure 2: Optimized workflow for trace quantification of NNK in biological matrices.

Safety & Handling Guidelines

Warning: NNK is a Group 1 Carcinogen (IARC).[1][2]

-

Containment: All weighing and solution preparation must occur within a certified chemical fume hood or biological safety cabinet (Class II).

-

PPE: Double nitrile gloves are mandatory.[1][2] NNK can penetrate standard latex.[1][2]

-

Deactivation: Surface contamination should be treated with 10% bleach (sodium hypochlorite) followed by ethanol, although UV degradation is the most effective physical destruction method.[1][2]

-

Waste: Segregate as hazardous carcinogenic waste. Do not mix with general organic solvents.[1][2]

References

-

PubChem. (2023).[1][2] 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) Compound Summary. National Library of Medicine.[1][2] [Link]

-

IARC Working Group. (2007).[1][2] Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines.[1][2][4][5][6] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89.[1][2] [Link]

-

Hecht, S. S. (1998).[3][1][2] Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines.[3][1][2] Chemical Research in Toxicology, 11(6), 559-603.[3][1][2] [Link]

-

FDA. (2012).[1][2] Determination of Tobacco Specific Nitrosamines in Tobacco Products by LC-MS/MS. U.S. Food and Drug Administration, FERN Methods.[3][1][2] [Link]

Sources

- 1. NNK - Wikipedia [en.wikipedia.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone | C10H13N3O2 | CID 47289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The Role of Nitrosamine (NNK) in Breast Cancer Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

early research on the formation of tobacco-specific nitrosamines

A Technical Retrospective on Formation, Analysis, and Toxicology[1]

Executive Summary

In the mid-1970s, the landscape of tobacco toxicology shifted fundamentally with the isolation of Tobacco-Specific Nitrosamines (TSNAs) . Prior to this, research focused broadly on volatile nitrosamines; however, the work of Dietrich Hoffmann and Stephen S. Hecht identified a class of non-volatile, highly carcinogenic compounds formed exclusively through the nitrosation of tobacco alkaloids.

This guide reconstructs the early technical breakthroughs that defined TSNA research. It details the chemical genesis of NNN and NNK within the curing matrix, the pivotal role of the Thermal Energy Analyzer (TEA) in their detection, and the foundational protocols that remain relevant for modern drug development and toxicological assessment.

Part 1: The Alkaloid-Nitrate Axis (Chemistry of Formation)

The formation of TSNAs is not an inherent botanical feature of the green tobacco leaf but a chemical reaction occurring during processing (curing and fermentation).[1] The reaction follows a stoichiometric nitrosation where naturally occurring alkaloids (secondary and tertiary amines) react with nitrosating agents (nitrites/nitrates/NOx).

The Four Primary TSNAs

The "Big Four" TSNAs identified in early research are derived from the four major alkaloids in Nicotiana tabacum:

-

NNN (N'-nitrosonornicotine): Derived from nornicotine (and nicotine via demethylation).

-

NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone): Derived from nicotine.[2][1][3][4][5][6][7]

-

NAT (N'-nitrosoanatabine): Derived from anatabine.[8]

-

NAB (N'-nitrosoanabasine): Derived from anabasine.

The Formation Pathway

The most critical pathway involves the nitrosation of Nicotine . While NNN forms via the nitrosation of nornicotine, NNK formation is more complex, often involving the opening of the pyrrolidine ring or nitrosation of pseudooxynicotine.

Figure 1: The chemical genesis of TSNAs.[1][6] Note that Nicotine is the primary parent alkaloid for both NNK and NNN.

Part 2: The Curing Environment as a Reactor

Early research established that the method of curing dictates the TSNA profile. The curing barn is essentially a chemical reactor where temperature, humidity, and airflow control the reaction kinetics.

Mechanism 1: Microbial Reduction (Air-Curing)

In air-cured tobacco (e.g., Burley), the leaf dries slowly over weeks. This environment supports the proliferation of nitrate-reducing bacteria (Micrococcus, Bacillus).

-

Process: Bacteria secrete nitrate reductase enzymes.[2]

-

Reaction: Nitrate (

) -

Result: The accumulated nitrite reacts with alkaloids to form TSNAs (primarily NNN).[6]

Mechanism 2: Pyrosynthesis (Flue-Curing)

In flue-cured tobacco (e.g., Virginia/Bright), heat is used to dry the leaf rapidly.

-

The "Direct Fire" Error (1970s): Historically, farmers switched from indirect heating (radiators) to direct-fire propane burners to save energy.

-

Consequence: The exhaust gases (rich in nitrogen oxides,

) came into direct contact with the leaf. The

Data Summary: Curing Impact on TSNA Levels

Table 1: Representative TSNA profiles established in early comparative studies (circa 1980s).

| Tobacco Type | Curing Method | Primary Nitrosating Source | Dominant TSNA | Relative TSNA Load |

| Burley | Air-Cured | Bacterial Nitrate Reduction | NNN | High |

| Virginia | Flue-Cured (Direct Fire) | Combustion Gases ( | NNK | Moderate-High |

| Virginia | Flue-Cured (Indirect) | Minimal (Endogenous only) | Mixed | Low |

| Snuff | Fermented | Bacterial + Long Storage | NNN & NNK | Very High |

Part 3: The Analytical Breakthrough (GC-TEA)

Before the 1970s, detecting trace nitrosamines in a complex organic matrix like tobacco was difficult due to false positives. The invention of the Thermal Energy Analyzer (TEA) provided the necessary specificity.[9]

The Principle of TEA

The TEA detector is highly specific to the N-nitroso moiety. It relies on the catalytic cleavage of the N-NO bond to release a nitrosyl radical (

Why this matters: This method eliminates interference from the thousands of other nitrogenous compounds in tobacco, providing a self-validating signal for TSNAs.

Figure 2: The GC-TEA workflow. The specificity arises from the 500°C pyrolysis which selectively cleaves the N-NO bond.[10]

Part 4: Key Experimental Protocol (Reconstructed)

Protocol: Extraction and Enrichment of TSNAs from Tobacco Matrix. Source Grounding: Based on the methodologies of Hecht, Hoffmann, and Adams (1983).

Objective: Isolate TSNAs while preventing artifactual formation (spontaneous nitrosation during the extraction process).

Reagents & Buffer Preparation[7]

-

Citrate-Phosphate Buffer (pH 4.5):

-

Rationale: A slightly acidic environment keeps the alkaloids (bases) protonated, reducing their reactivity with residual nitrite.

-

-

Ascorbic Acid (Vitamin C):

-

Rationale: Acts as a scavenger for nitrite ions, blocking them from reacting with alkaloids during the extraction steps. This is the critical control step for scientific integrity.

-

Step-by-Step Workflow

-

Digestion:

-

Weigh 1.0 g of ground tobacco.

-

Add 30 mL of Citrate-Phosphate buffer containing 20 mM Ascorbic Acid.

-

Shake at ambient temperature for 60 minutes.

-

-

Partitioning:

-

Filter the aqueous extract.

-

Perform liquid-liquid extraction using Dichloromethane (DCM) (3 x 30 mL).

-

Note: TSNAs partition into the organic DCM phase, while salts and polar impurities remain in the aqueous phase.

-

-

Concentration:

-

Dry the DCM layer over anhydrous Sodium Sulfate (

). -

Concentrate to dryness using a rotary evaporator (water bath < 35°C to prevent thermal degradation).

-

Reconstitute in 1.0 mL DCM for GC-TEA injection.

-

-

Analysis:

-

Inject 2-5

into the GC-TEA system.

-

Part 5: Implications for Drug Development & Toxicology

For researchers in drug development, understanding TSNAs is not just about tobacco control; it is a case study in metabolic activation and DNA adduct formation .

NNK is a pro-carcinogen.[8][11][12][13][14] It requires metabolic activation by Cytochrome P450 enzymes (specifically CYP2A6 and CYP2A13 in humans) to become genotoxic. This mechanism is a critical reference point for studying lung carcinogenesis.

The Activation Pathway

-

Alpha-Hydroxylation: CYP enzymes hydroxylate the carbon adjacent to the N-nitroso group.

-

Unstable Intermediate: The hydroxylated metabolite spontaneously decomposes.

-

Diazonium Ion: An electrophilic diazonium ion is generated.

-

DNA Alkylation: This ion attacks DNA bases (Guanine), forming adducts like

-methylguanine (pro-mutagenic).

Figure 3: The metabolic activation of NNK.[15] The formation of the Diazonium ion is the critical toxicological event.

References

-

Hoffmann, D., et al. (1974). Origin in tobacco smoke of N'-nitrosonornicotine, a tobacco-specific carcinogen. Journal of the National Cancer Institute.[16]

-

Hecht, S. S., et al. (1978). Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice.[3] Journal of the National Cancer Institute.[16]

-

Adams, J. D., Brunnemann, K. D., & Hoffmann, D. (1983). Rapid method for the analysis of tobacco-specific N-nitrosamines by gas-liquid chromatography with a thermal energy analyzer.[7] Journal of Chromatography A.

-

Hecht, S. S., & Hoffmann, D. (1988). Tobacco-specific nitrosamines, an important group of carcinogens in tobacco and tobacco smoke.[7][11][16] Carcinogenesis.[3][7][8][11][12][13][16][17][18]

-

IARC Working Group. (2007). Smokeless tobacco and some tobacco-specific N-nitrosamines.[14] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 89.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. An update on the formation in tobacco, toxicity and carcinogenicity of Nʹ-nitrosonornicotine and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tobacco-specific nitrosamines: formation from nicotine in vitro and during tobacco curing and carcinogenicity in strain A mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tobacco industry must not dump its high nitrosamine tobacco on poor countries - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | CLCNt2 Mediates Nitrate Content in Tobacco Leaf, Impacting the Production of Tobacco-Specific Nitrosamines in Cured Leaves [frontiersin.org]

- 7. hri.global [hri.global]

- 8. Tobacco-specific nitrosamines: A literature review. | Hôpital Fondation Rothschild [fo-rothschild.fr]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Anybody using Thermal Energy Analysis for Nitrosamine testing? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]

- 11. Tobacco-specific nitrosamines, an important group of carcinogens in tobacco and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. N′-NITROSONORNICOTINE AND 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANONE - Personal Habits and Indoor Combustions - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. NNN (N’-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) | RIVM [rivm.nl]

- 15. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Analytical studies on tobacco-specific N-nitrosamines in tobacco and tobacco smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanism of NNK-Induced Carcinogenesis: A Technical Review

Executive Summary

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) stands as the most potent tobacco-specific nitrosamine (TSNA) involved in the etiology of lung adenocarcinoma. Unlike simple carcinogens that rely solely on DNA damage, NNK operates through a dual-threat mechanism : it acts simultaneously as a genotoxic mutagen (initiator) and a non-genotoxic mitogen (promoter).

This guide deconstructs the molecular pathogenesis of NNK, detailing its metabolic bioactivation by Cytochrome P450s, the formation of lethal DNA adducts, and the hijacking of nicotinic and

Part 1: Metabolic Bioactivation & Pharmacokinetics

NNK is a pro-carcinogen; it is biologically inert until metabolically activated.[1] This activation occurs primarily in the lung (Clara cells/Type II pneumocytes) and liver, driven by the Cytochrome P450 (CYP) family.

The Critical Enzymes: CYP2A13 vs. CYP2A6

While hepatic CYP2A6 is abundant, the respiratory-specific CYP2A13 exhibits a significantly lower

The Bifurcation of Metabolic Activation

Metabolism proceeds via

- -Methylene Hydroxylation (The Methylating Pathway):

- -Methyl Hydroxylation (The Pyridyloxobutylating Pathway):

Visualization: The Metabolic Fork

The following diagram illustrates the critical bifurcation of NNK metabolism.

Figure 1: The metabolic bifurcation of NNK by Cytochrome P450 enzymes into methylating and pyridyloxobutylating agents.

Part 2: Genotoxicity & The Failure of Repair

The primary carcinogenic lesion induced by NNK is

The Mechanism of Mutagenesis

When MGMT is overwhelmed (due to high NNK exposure) or silenced (via promoter hypermethylation),

-

DNA Polymerase mispairs

-mG with Thymine (instead of Cytosine). -

Result: A G:C

A:T transition . -

Target: Codon 12 of the KRAS oncogene is a hotspot for this mutation, locking KRAS in a constitutively active GTP-bound state [3].

Table 1: Key DNA Adducts and Repair Mechanisms

| Adduct Type | Chemical Origin | Primary Consequence | Repair Mechanism |

| Methylene Hydroxylation | Mutagenic (G | MGMT (Direct reversal) | |

| 7-methylguanine | Methylene Hydroxylation | Cytotoxic (Depurination) | Base Excision Repair (BER) |

| Pyridyloxobutyl (POB) | Methyl Hydroxylation | Bulky lesion; MGMT inactivation | Nucleotide Excision Repair (NER) |

Part 3: Non-Genotoxic Signaling (The "Software Hack")

NNK is structurally similar to nicotine, allowing it to bind with high affinity to Nicotinic Acetylcholine Receptors (nAChRs) , specifically the homomeric

The 7-nAChR Cascade

-

Binding: NNK binds

7-nAChR on the cell membrane. -

Influx: Voltage-gated Ca

channels open; Ca -

Signaling:

-

Proliferation: Activation of RAF/MEK/ERK pathway.

-

Survival: Activation of PI3K/AKT, leading to phosphorylation of BAD and inhibition of apoptosis (Bcl-2 stabilization).

-

The -Adrenergic Loop

NNK stimulates the release of Epinephrine/Norepinephrine (and can directly bind

-

-AR

Figure 2: Integration of genotoxic (RAS mutation) and receptor-mediated (nAChR/

Part 4: Experimental Protocols (A/J Mouse Model)

The A/J mouse strain is the "gold standard" for NNK research due to its high susceptibility (pulmonary adenoma susceptibility 1 locus).

Safety & Handling

-

Hazard: NNK is a potent carcinogen.[6][7][8][9] Handle only in a Class II Biosafety Cabinet.

-

Light Sensitivity: NNK is photodegradable. All solutions must be prepared in amber vials and handled under low light.

Standard Carcinogenesis Protocol (Intraperitoneal)

This protocol is optimized for evaluating chemopreventive agents or tumorigenic mechanisms [6].

Step 1: Preparation

-

Vehicle: Dissolve NNK in sterile 0.9% saline (or Trioctanoin for depot effect).

-

Concentration: Prepare fresh to deliver 100 mg/kg body weight.

Step 2: Administration

-

Subjects: Female A/J mice, 6–8 weeks old.

-

Dosing: Single intraperitoneal (i.p.) injection of 100 mg/kg NNK.[9]

-

Alternative: For chronic exposure, administer 10 ppm NNK in drinking water for 7 weeks.

-

Step 3: Timeline & Endpoints

-

Week 14 (Hyperplasia): Sacrifice subset for histology. Look for cuboidal type II cell proliferation along alveolar septa.[10]

-

Week 34–42 (Adenoma): Primary endpoint for tumor multiplicity (tumors per mouse).

-

Week 54 (Adenocarcinoma): Progression to malignancy.[1][7][11]

Step 4: Data Analysis

-

Tumor Multiplicity: Count surface tumors under a dissecting microscope.

-

Histopathology: H&E staining to classify lesions (hyperplasia vs. adenoma vs. carcinoma).

-

Molecular Validation: PCR amplify KRAS exon 1 to verify G

A transition at codon 12.

Part 5: Therapeutic Intervention Points

Based on the mechanism, three distinct drug development strategies emerge:

-

Block Bioactivation:

-

Target: CYP2A13 inhibitors (e.g., 8-methoxypsoralen).

-

Logic: Prevent formation of DNA-reactive diazonium ions.

-

-

Enhance Repair:

-

Target: MGMT modulation.

-

Logic: Increase capacity to remove

-mG adducts before replication fixes the mutation.

-

-

Disrupt Signaling (The "Mitogenic" Hit):

-

Target:

7-nAChR antagonists (e.g., Methyllycaconitine) or -

Logic: Starve the tumor of the survival signals required to propagate the mutated clone.

-

References

-

Su, T., et al. (2000). Human Cytochrome P450 CYP2A13: Predominant Expression in the Respiratory Tract and Its High Efficiency Metabolic Activation of a Tobacco-specific Carcinogen, NNK.[8][12] Cancer Research.[2] Link

-

Hecht, S. S. (2014). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN.[1][6][7][13] Cancers. Link

-

Peterson, L. A. (2010). Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK. Chemical Research in Toxicology. Link

-

Schuller, H. M. (2009). Is cancer triggered by altered signaling of nicotinic acetylcholine receptors? Nature Reviews Cancer. Link

-

Akopyan, G., & Bonavida, B. (2006). Understanding tobacco smoke carcinogen NNK and lung tumorigenesis. International Journal of Oncology. Link

-

Witschi, H., et al. (2002). The carcinogenicity of environmental tobacco smoke.[1][7] Carcinogenesis. Link

Sources

- 1. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Context matters: Contribution of specific DNA adducts to the genotoxic properties of the tobacco specific nitrosamine NNK - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Research Collection | ETH Library [research-collection.ethz.ch]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. academic.oup.com [academic.oup.com]

- 10. NNK-Induced Lung Tumors: A Review of Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. atsjournals.org [atsjournals.org]

- 13. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN [dash.harvard.edu]

NNK: Mechanisms of Bioactivation, Mutagenesis, and Analytical Quantification

An In-Depth Technical Guide for Drug Development & Toxicology

Executive Summary

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK ) is the most potent tobacco-specific nitrosamine (TSNA) and a primary etiological agent in lung adenocarcinoma. Unlike direct-acting carcinogens, NNK is a procarcinogen requiring metabolic activation via Cytochrome P450 (CYP) enzymes.[1][2][3] This guide delineates the precise molecular cascades transforming NNK into DNA-alkylating diazonium ions, compares the kinetic profiles of hepatic vs. pulmonary CYPs, and provides validated protocols for quantifying its biomarkers in biological matrices.

Chemical Identity & Procarcinogenic Nature

NNK is an asymmetrical nitrosamine formed by the nitrosation of nicotine. Its carcinogenicity is driven by its ability to generate electrophilic intermediates that attack nucleophilic centers in DNA (guanine, thymine, cytosine).

-

IUPAC Name: 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone[2][3][4][5][6][7][8][9][10][11]

-

CAS Registry: 64091-91-4

-

Key Characteristic: Systemic lung carcinogen (induces tumors regardless of route of administration), indicating high affinity for pulmonary bioactivation enzymes.

Metabolic Activation: The "Fork in the Road"

The bioactivation of NNK is a competition between two

2.1. The Critical Enzymes: CYP2A13 vs. CYP2A6

While CYP2A6 is the dominant hepatic enzyme, CYP2A13 is the critical driver of lung tumorigenesis. CYP2A13 is expressed in the respiratory tract (bronchial epithelial cells, type II pneumocytes) and exhibits significantly higher catalytic efficiency for NNK.

Table 1: Kinetic Comparison of NNK Bioactivation Note: CYP2A13 efficiency explains why low-dose exposure (e.g., secondhand smoke) remains carcinogenic.

| Enzyme | Tissue Localization | Catalytic Efficiency ( | Significance | ||

| CYP2A13 | Respiratory Tract | ~5.1 | ~16.5 | ~3.2 | High affinity; bioactivates NNK effectively at low physiological concentrations. |

| CYP2A6 | Liver | ~350 | ~20 | ~0.06 | Low affinity; primarily clears systemic NNK but requires high substrate load. |

2.2. Pathway Mechanics

-

Methylene Hydroxylation: Occurs at the

-carbon of the butyl chain. -

Methyl Hydroxylation: Occurs at the

-methyl group.[13]

Visualization: The Metabolic Cascade

The following diagram illustrates the bifurcation of NNK metabolism into its mutagenic endpoints.

Caption: Dual activation pathways of NNK yielding distinct classes of DNA-damaging electrophiles.

DNA Adduct Formation & Mutagenesis

The "So What?" of NNK metabolism lies in the specific lesions formed on the DNA helix.

3.1.

-Methylguanine (

-mG) [2][3][4][5][6][7][8][14]

-

Origin: Derived from the Methyl Diazonium Ion (Methylene hydroxylation).[3][7]

-

Mechanism: Methylation of the oxygen at the 6-position of Guanine.[4][8]

-

Consequence: During DNA replication,

-mG pairs with Thymine instead of Cytosine. This results in a G:C

3.2. Pyridyloxobutyl (POB) Adducts

-

Origin: Derived from the POB Diazonium Ion (Methyl hydroxylation).

-

Synergy: While POB adducts are mutagenic, they also inhibit

-alkylguanine-DNA alkyltransferase (AGT/MGMT) , the repair protein responsible for removing methyl groups. By depleting the repair mechanism, POB adducts indirectly amplify the mutagenicity of

Experimental Methodologies

To study NNK in drug development (e.g., testing CYP inhibitors or chemoprevention agents), rigorous protocols are required.

Protocol A: In Vitro Microsomal Metabolism Assay

Objective: Determine the intrinsic clearance (

-

Preparation: Thaw human lung microsomes (HLM) or recombinant CYP2A13 on ice.

-

Incubation Mix:

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Substrate: NNK (1–10

M for CYP2A13; 100+ -

Protein: 0.1 mg/mL microsomal protein.

-

-

Initiation: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

). Note: Pre-incubate without NADPH for 5 min to assess non-specific binding. -

Reaction: Incubate at 37°C for 10–20 minutes (ensure linear range).

-

Termination: Add equal volume of ice-cold Acetonitrile (ACN) containing Internal Standard (deuterated NNAL or NNK).

-

Analysis: Centrifuge (3000g, 10 min) and inject supernatant into LC-MS/MS.

Protocol B: Quantification of NNAL in Urine (Biomarker)

Objective: Measure NNAL (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol), the stable metabolite of NNK, to assess carcinogen exposure.

Workflow Visualization:

Caption: Validated workflow for total NNAL quantification including glucuronide de-conjugation.

Step-by-Step Detail:

-

Hydrolysis: NNAL is excreted largely as a glucuronide (NNAL-Gluc). Treat 5 mL urine with

-glucuronidase (from E. coli or Helix pomatia) in acetate buffer (pH 5.0) at 37°C for 24h to release free NNAL.[15] -

Extraction (SPE): Use Mixed-Mode Cation Exchange (MCX) cartridges.

-

Condition: MeOH followed by Water.

-

Load: Hydrolyzed urine.[9]

-

Wash: 0.1M HCl (removes acidic interferences), then MeOH (removes neutrals).

-

Elute: 5% Ammonium Hydroxide in MeOH (releases basic NNAL).

-

-

LC-MS/MS:

-

Column: C18 Reverse Phase.

-

Ionization: ESI Positive mode.

-

Transition: Monitor

210

-

References

-

Hecht, S. S. (1998). "Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines." Chemical Research in Toxicology. Link

-

Su, T., et al. (2000). "Human cytochrome P450 2A13: predominant expression in the respiratory tract and its high efficiency in metabolic activation of a tobacco-specific carcinogen, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone." Cancer Research. Link

-

Jalas, J. R., et al. (2005).[10] "Cytochrome P450 2A6- and 2A13-catalyzed metabolism of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)." Chemical Research in Toxicology. Link

-

Peterson, L. A. (2010). "Formation, repair, and biological effects of DNA adducts caused by 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone." The AAPS Journal. Link

-

Carmella, S. G., et al. (2002). "Mass spectrometric analysis of tobacco-specific nitrosamine hemoglobin adducts in snuff dippers, smokers, and nonsmokers." Chemical Research in Toxicology. Link

Sources

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formation and repair of pyridyloxobutyl DNA adducts and their relationship to tumor yield in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyridyloxobutyl DNA adducts inhibit the repair of O6-methylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dash.harvard.edu [dash.harvard.edu]

- 8. Metabolic effects of CYP2A6 and CYP2A13 on 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)-induced gene mutation--a mammalian cell-based mutagenesis approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CYP2A6- and CYP2A13-Catalyzed Metabolism of the Nicotine Δ5′(1′)Iminium Ion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines [mdpi.com]

- 14. Formation and Accumulation of Pyridyloxobutyl DNA Adducts in F344 Rats Chronically Treated With 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone and Enantiomers of Its Metabolite, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sub-Picogram Per Milliliter Determination of the Tobacco-Specific Carcinogen Metabolite 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) in Human Urine Using Liquid Chromatography - Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

in vitro models for studying the effects of NNK

Application Note: Mechanistic Profiling of NNK-Induced Carcinogenesis Subtitle: From Receptor-Mediated Signaling in 2D Cultures to Metabolic Activation in Air-Liquid Interface (ALI) Models

4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) is the most potent tobacco-specific nitrosamine (TSNA) associated with lung adenocarcinoma. For drug development professionals and toxicologists, modeling NNK exposure in vitro presents a unique challenge because NNK operates through two distinct, simultaneous mechanisms:

-

Genotoxicity (Metabolic Activation): NNK is a pro-carcinogen.[1] It requires metabolic activation by Cytochrome P450 enzymes (primarily CYP2A13 in the lung, CYP2A6/2B6 in liver) to form reactive diazonium ions. These ions methylate and pyridyloxobutylate DNA, forming adducts (e.g., O6-mG) that cause "signature" G

A transitions. -

Non-Genotoxic Signaling (Receptor Binding): Structurally similar to acetylcholine and nicotine, NNK acts as a high-affinity agonist for nicotinic acetylcholine receptors (

7-nAChR) and

Critical Experimental Insight: Standard lung cancer cell lines (e.g., A549) often lack sufficient endogenous CYP activity to mimic the genotoxic arm effectively without supplementation (S9 fraction or co-culture), yet they remain excellent models for the receptor-signaling arm. Choosing the wrong model yields false negatives.

Model Selection Strategy

Select your cellular system based on the specific mechanism of action (MoA) you intend to interrogate.

| Feature | A549 (Adenocarcinoma) | BEAS-2B (Immortalized Bronchial) | ALI (Primary/Diff. Epithelium) |

| Primary Utility | Signaling Pathway Analysis (nAChR/ | Normal Tissue Toxicity / Transformation | Physiological Relevance / Inhalation Tox |

| CYP Expression | Low/Variable (CYP2A13 is negligible) | Low (Requires CYP transfection for genotox) | High (Retains metabolic competence) |

| Differentiation | Monolayer (2D) | Monolayer (2D) | Pseudostratified Mucociliary (3D) |

| Exposure Route | Dissolved in Media | Dissolved in Media | Aerosol / Apical Deposition |

| Rec. Assay | Western Blot (p-AKT, p-ERK) | Micronucleus / Transformation Assay | TEER / Ciliary Beat / Comet Assay |

Protocol 1: Reagent Preparation & Handling

Safety Warning: NNK is a potent carcinogen. All handling must occur in a Class II Biosafety Cabinet using double nitrile gloves.

-

Solubility: NNK is hydrophobic. Dissolve primary stock in 100% DMSO.

-

Target Stock Concentration: 100 mM.

-

-

Stability (Light Sensitive): NNK degrades rapidly under UV/visible light.

-

Action: Use amber microcentrifuge tubes or wrap tubes in aluminum foil.

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (max 2 cycles).

-

-

Working Solutions:

-

Dilute stock into pre-warmed culture media immediately before use.

-

Final DMSO concentration must remain

to avoid solvent toxicity.

-

Protocol 2: Receptor-Mediated Signaling (2D Model)

Objective: To quantify NNK-induced activation of pro-survival pathways (AKT/ERK) via nAChR stimulation. Cell Line: A549 (Human Lung Adenocarcinoma).

Step-by-Step Methodology:

-

Seeding: Seed A549 cells in 6-well plates (

cells/well) in DMEM + 10% FBS. Allow to reach 70-80% confluency. -

Serum Starvation (Critical): Aspirate media, wash with PBS, and add serum-free DMEM for 12–24 hours.

-

Why? Serum contains growth factors that activate AKT/ERK, masking the specific effect of NNK.

-

-

Exposure:

-

Treat cells with NNK (Range: 100 nM – 10

M) for acute timepoints: 15 min, 30 min, 1 hr, 4 hr . -

Control: Vehicle (DMSO) only.

-

Antagonist Validation: Pre-treat a subset with

-bungarotoxin (

-

-

Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na3VO4, NaF). Lyse in RIPA buffer.

-

Readout: Western Blot for p-AKT (Ser473) and p-ERK1/2 (Thr202/Tyr204) .

Visualization: NNK Signaling Pathways

Caption: NNK acts as a high-affinity ligand for membrane receptors, triggering kinase cascades that drive survival independent of DNA damage.

Protocol 3: The "Gold Standard" Air-Liquid Interface (ALI)

Objective: To study NNK toxicity in a physiologically relevant lung model that retains metabolic competence (CYP activity) and mucociliary clearance. System: Primary Human Bronchial Epithelial Cells (HBECs) on Transwell inserts.

Step-by-Step Methodology:

-

Expansion (Submerged): Seed HBECs on collagen-coated Transwell inserts (0.4

m pore). Culture submerged in airway epithelial growth medium until 100% confluent (approx. 3-5 days). -

Air-Lift (Differentiation Start):

-

Remove media from the apical chamber (top).

-

Maintain media only in the basal chamber (bottom).[2]

-

Culture for 21–28 days.

-

Validation: Confirm presence of beating cilia (microscopy) and mucus secretion (Alcian Blue stain) or TEER > 500

.

-

-

NNK Exposure (Apical):

-

Method A (Aerosol - Best): Use a nebulizer (e.g., Vitrocell cloud system) to deposit NNK aerosol onto the semi-dry cell surface.

-

Method B (Droplet - Alternative): Apply NNK in a minimal volume of PBS (e.g., 20

L) to the apical surface. -

Concentration: 1

M (Chronic mimicking) to 100 -

Frequency: Repeat exposure every 48 hours for 7–14 days for chronic toxicity.

-

-

Sampling:

-

Basal Media: Collect for cytokine analysis (IL-6, IL-8).

-

Cells: Trypsinize for Comet Assay (DNA breaks) or fix for histology.

-

Visualization: ALI Experimental Workflow

Caption: Timeline for establishing Air-Liquid Interface (ALI) cultures. The "Air-Lift" at Day 3 is critical for inducing the metabolic competence required for NNK bioactivation.

Key Assay: Genotoxicity (Alkaline Comet Assay)

Because NNK adducts lead to DNA strand breaks during repair, the Comet Assay is the preferred readout for genotoxicity in metabolically competent cells (ALI or CYP-transfected).

-

Preparation: Mix single-cell suspension with low-melting-point agarose (0.5%) and layer onto microscope slides.

-

Lysis: Immerse slides in cold Lysis Buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1 hour at 4°C.

-

Unwinding: Transfer to alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13) for 20 mins.

-

Electrophoresis: Run at 25V, 300mA for 20 mins.

-

Staining: Stain with SYBR Gold or Ethidium Bromide.

-

Quantification: Measure % Tail DNA or Tail Moment .

-

Expected Result: NNK treatment should significantly increase Tail Moment compared to control, reversed by CYP inhibitors (e.g., 8-methoxypsoralen).

-

References

-

Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology. Link

-

Schuller, H. M. (2009). Is cancer triggered by altered signalling of nicotinic acetylcholine receptors? Nature Reviews Cancer. Link

-

Akopyan, G., & Bonavida, B. (2006). Anatomy of NNK-induced signaling pathways in lung cancer. International Journal of Oncology. Link

-

Hang, B. (2010). Repair of exocyclic DNA adducts: a review. Mutation Research/Reviews in Mutation Research. Link

-

Vitrocell Systems. (n.d.). Air-Liquid Interface Exposure Technology.[3] Link

Sources

Application Note: High-Sensitivity Quantification of NNK and NNAL in Human Urine via Isotope-Dilution LC-MS/MS

Abstract

This application note details a robust, high-sensitivity protocol for the quantification of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK ) and its primary metabolite, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL ), in human urine. As NNK is rapidly metabolized, NNAL (and its glucuronides) serves as the definitive biomarker for carcinogenic tobacco-specific nitrosamine (TSNA) exposure. The method utilizes enzymatic hydrolysis to quantify "Total NNAL," followed by Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) and analysis via LC-MS/MS in Positive Electrospray Ionization (ESI+) mode. This protocol achieves limits of quantification (LOQ) in the low pg/mL range, satisfying requirements for population-level exposure studies.

Introduction & Metabolic Context[1][2][3][4][5][6]

NNK is a potent pulmonary carcinogen found in tobacco products.[1][2][3][4][5] Upon systemic absorption, NNK undergoes rapid carbonyl reduction to form NNAL. Both NNK and NNAL are metabolically activated by Cytochrome P450 enzymes (specifically CYP2A13 in the lung) to form DNA adducts.[6] However, for bioanalytical monitoring, the detoxification pathway is the primary focus.

NNAL is extensively glucuronidated to form NNAL-N-Gluc and NNAL-O-Gluc.[7][8] Because the ratio of free NNAL to glucuronides varies significantly between individuals (due to UGT enzyme polymorphisms), quantifying Total NNAL (Free + Glucuronide) after enzymatic hydrolysis is the gold standard for assessing exposure.

Metabolic Pathway Visualization

Figure 1: Metabolic pathway of NNK showing reduction to NNAL and subsequent glucuronidation or bioactivation.[9][7][8]

Experimental Strategy

Internal Standardization

Due to significant matrix effects in urine and the potential for ion suppression, Isotope Dilution is mandatory. We utilize NNAL-d3 (or

Sample Preparation Logic

-

Hydrolysis:

-glucuronidase is used to cleave the glucuronide moiety, converting all conjugated NNAL back to free NNAL. -

Extraction (SPE): A Mixed-Mode Cation Exchange (MCX) cartridge is selected. The pyridine ring on NNK/NNAL is readily protonated at acidic pH, allowing it to bind to the cation exchange sorbent while neutral interferences are washed away.

Materials & Reagents

-

Analytes: NNK (CAS 64091-91-4), NNAL (CAS 76014-81-8).

-

Internal Standards: NNAL-d3, NNK-d4.

-

Enzyme:

-Glucuronidase (Type H-1 from Helix pomatia or recombinant equivalent). -

Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), Ammonium Acetate.

-

SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Evolute Express CX), 30 mg / 1 mL.

Detailed Protocol

Workflow Visualization

Figure 2: Sample preparation workflow for Total NNAL quantification.

Step-by-Step Methodology

Step 1: Sample Hydrolysis (Total NNAL)

-

Thaw urine samples at room temperature and vortex.

-

Aliquot 2.0 mL of urine into a clean glass tube.

-

Add 50 µL of Internal Standard Working Solution (containing 10 ng/mL NNAL-d3 and NNK-d4).

-

Add 1.0 mL of 1.0 M Ammonium Acetate buffer (pH 5.0).

-

Add 2,000 units of

-glucuronidase. -

Seal and incubate at 37°C for 12-24 hours to ensure complete deconjugation.

Step 2: Solid Phase Extraction (MCX)

-

Conditioning: Condition SPE cartridges with 1 mL MeOH followed by 1 mL Water.

-

Loading: Acidify the hydrolyzed sample with 100 µL Formic Acid (to ensure protonation of the pyridine ring). Load the entire sample onto the cartridge at a slow flow rate (~1 mL/min).

-

Wash 1: Wash with 1 mL 2% Formic Acid in Water (removes acidic/neutral interferences).

-

Wash 2: Wash with 1 mL 100% Methanol (removes hydrophobic neutrals; analyte remains bound by ionic interaction).

-

Elution: Elute with 1.5 mL of 5% Ammonium Hydroxide in Methanol . (High pH deprotonates the pyridine, releasing the analyte).

Step 3: Reconstitution

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase A (10 mM Ammonium Acetate).

-

Vortex for 1 min and centrifuge at 10,000 x g for 5 min. Transfer supernatant to an LC vial.

LC-MS/MS Conditions

Liquid Chromatography

-

System: UHPLC (e.g., Agilent 1290, Waters Acquity, Sciex Exion).

-

Column: C18 Reverse Phase (e.g., Waters HSS T3 or Agilent Zorbax Eclipse Plus), 2.1 x 100 mm, 1.8 µm.

-

Column Temp: 40°C.

-

Flow Rate: 0.3 mL/min.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

-

Mobile Phase B: 100% Acetonitrile.

Gradient Profile:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 1.0 | 5 | Start Gradient |

| 6.0 | 90 | Linear Ramp |

| 7.0 | 90 | Wash |

| 7.1 | 5 | Re-equilibration |

| 10.0 | 5 | End Run |

Mass Spectrometry[9][12]

-

Source: Electrospray Ionization (ESI) – Positive Mode.

-

Mode: Multiple Reaction Monitoring (MRM).[10]

-

Capillary Voltage: 3.5 kV (Typical).

-

Source Temp: 500°C.

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | Type | Collision Energy (eV) |

| NNK | 208.1 | 122.1 | Quantifier | 18 |

| 208.1 | 79.0 | Qualifier | 35 | |

| NNK-d4 | 212.1 | 126.1 | ISTD | 18 |

| NNAL | 210.1 | 180.1 | Quantifier | 16 |

| 210.1 | 93.1 | Qualifier | 28 | |

| NNAL-d3 | 213.1 | 183.1 | ISTD | 16 |

Note: Precursor masses are [M+H]+. Collision energies are instrument-dependent and should be optimized.

Method Validation & Performance

To ensure scientific integrity, the method must be validated according to FDA or EMA bioanalytical guidelines.

-

Linearity: 1.0 pg/mL to 500 pg/mL (Weighted 1/x² regression).

-

LOD (Limit of Detection): Typically ~0.2–0.6 pg/mL for NNAL.

-

LOQ (Limit of Quantification): 1.0 pg/mL.

-

Accuracy: 85–115% of nominal concentration.[11]

-

Precision (CV%): <15% for QC samples.

-

Matrix Effect: Must be evaluated by comparing post-extraction spikes to neat standards. The use of deuterated ISTDs typically corrects for matrix suppression.

Troubleshooting & Expert Tips

-

Light Sensitivity: Nitrosamines are light-sensitive. Perform all extraction steps under yellow light or low-light conditions to prevent degradation.

-

Contamination: Tobacco smoke contains high levels of NNK.[2] Strictly prohibit smoking by analytical staff and ensure the laboratory air is smoke-free.

-

Carryover: NNAL can be sticky. Use a needle wash solution containing 50:25:25 ACN:MeOH:Isopropanol + 0.1% Formic Acid.

-

Enzyme Efficiency: Not all

-glucuronidase sources are equal. Helix pomatia is preferred for NNAL-Gluc hydrolysis efficiency over bovine liver sources.

References

-

Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: NNAL in Urine.[4] PhenX Toolkit. Retrieved from [Link]

-

Hecht, S. S. (2002).[4] Human urinary carcinogen metabolites: Biomarkers for investigating tobacco and cancer.[2][4][10] Carcinogenesis.[1][2][4][10][11][12] Retrieved from [Link]

-

Yuan, J. M., et al. (2014). Urinary levels of the tobacco-specific carcinogen NNAL are higher in bladder cancer patients than in controls. Carcinogenesis.[1][2][4][10][12] Retrieved from [Link]

-

Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. affinisep.com [affinisep.com]

- 4. phenxtoolkit.org [phenxtoolkit.org]

- 5. biorxiv.org [biorxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Association between glucuronidation genotypes and urinary NNAL metabolic phenotypes in smokers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. UHPLC-MS/MS method for the simultaneous determination of nicotine and tobacco-specific nitrosamines NNN and NNK for use in preclinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Utilizing Zebrafish Embryos to Study the Developmental Toxicity of NNK

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative for a Robust Developmental Toxicity Model for NNK

The tobacco-specific nitrosamine, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is a potent pro-carcinogen found in tobacco products and their smoke.[1] Its role in carcinogenesis is well-documented, primarily through its metabolic activation into intermediates that form DNA adducts, leading to genetic mutations.[2][3][4] However, the impact of NNK on early vertebrate development remains a critical area of investigation, particularly given that NNK can cross the placental barrier.[5] Understanding the developmental toxicity of NNK is paramount for public health, as exposure can occur not only through active and passive smoking but also via thirdhand smoke residue in various environments.[6]

The zebrafish (Danio rerio) has emerged as a powerful in vivo model for developmental toxicity studies due to its genetic homology with humans (sharing approximately 70% of genes), rapid external and transparent embryonic development, high fecundity, and cost-effectiveness.[7][8][9] These characteristics permit high-throughput screening and detailed real-time observation of organogenesis, making the zebrafish embryo an ideal system to dissect the mechanisms of NNK-induced developmental defects.[9][10][11] The concordance between developmental toxicity findings in zebrafish and mammals is high, often exceeding 80%, which underscores its predictive value in preclinical safety assessment.[10][12]

This guide provides a comprehensive framework for utilizing the zebrafish embryo model to investigate the developmental toxicity of NNK. We will delve into the underlying molecular mechanisms, provide detailed protocols for exposure and endpoint analysis, and offer insights into data interpretation.

Scientific Rationale and Mechanistic Overview

The toxicity of NNK is intrinsically linked to its metabolic activation by cytochrome P450 (CYP) enzymes.[13] This process generates highly reactive metabolites that can induce a range of cellular damage. In the context of a developing embryo, this can have catastrophic consequences, leading to malformations, organ dysfunction, or lethality.

Key Mechanistic Pathways of NNK Toxicity in Development:

-

Metabolic Activation and DNA Adduct Formation: NNK itself is a pro-carcinogen and requires metabolic activation to exert its genotoxic effects.[13] CYP enzymes, which are expressed early in zebrafish development, catalyze the α-hydroxylation of NNK.[6][14] This activation leads to the formation of DNA-reactive intermediates that form pyridyloxobutyl (POB) and methyl DNA adducts.[2][15][16] These adducts can lead to DNA strand breaks, and if not properly repaired by cellular mechanisms like the base excision repair pathway, can result in mutations in critical developmental genes, contributing to teratogenic outcomes.[14][17] A study using zebrafish embryos confirmed the presence of NNK and its metabolites, indicating active metabolism and the potential for DNA damage.[1][14]

-

Interaction with Nicotinic Acetylcholine Receptors (nAChRs): Beyond its genotoxic effects, NNK and its metabolites can bind to nicotinic acetylcholine receptors (nAChRs) with high affinity.[4] nAChRs are crucial for the development of the central nervous system (CNS) in vertebrates, including zebrafish.[18][19] The cholinergic system is established early in zebrafish embryogenesis, and disruption of nAChR signaling by NNK could interfere with processes like neuronal proliferation, differentiation, and axonal pathfinding, potentially leading to neurodevelopmental abnormalities.[18][20]

-

Induction of Oxidative Stress and Apoptosis: The metabolic processing of NNK can lead to the overproduction of reactive oxygen species (ROS), overwhelming the embryo's antioxidant defenses and inducing a state of oxidative stress.[21][22] Elevated ROS levels can damage cellular macromolecules, including lipids, proteins, and DNA, and disrupt vital signaling pathways.[23][24] Oxidative stress is a known trigger for apoptosis, or programmed cell death.[25] Excessive apoptosis in critical developing structures, such as the brain and heart, can lead to severe morphological defects and functional impairments.[1][21]

dot graph TD; subgraph "NNK Exposure" A[NNK] end

end Figure 1: Simplified signaling pathway of NNK-induced developmental toxicity.

Experimental Protocols

Part 1: Zebrafish Husbandry and Embryo Collection

A standardized approach to zebrafish maintenance is crucial for reproducible results.

Protocol 1.1: Zebrafish Maintenance and Breeding

-

Housing: Maintain adult zebrafish (e.g., AB strain) in a recirculating water system at 28°C with a 14:10 hour light/dark cycle.[26]

-

Feeding: Feed adult fish twice daily with a combination of dry flake food and live brine shrimp.[26]

-

Breeding: The evening before embryo collection, place male and female zebrafish (2:1 or 3:2 ratio) in breeding tanks with a divider.[27]

-

Spawning: Remove the divider the following morning at the onset of the light cycle to induce spawning.

-

Embryo Collection: Collect freshly fertilized eggs within 30 minutes of spawning.

-

Quality Control: Under a stereomicroscope, select healthy, transparent, and normally developing embryos for experiments. Discard any unfertilized or damaged embryos.

Part 2: NNK Exposure and Developmental Toxicity Assessment

This section details the core experimental workflow for assessing the general developmental toxicity of NNK.

dot graph TD; A[Embryo Collection & Staging] --> B{Exposure to NNK}; B --> C[Incubation at 28°C]; C --> D{Daily Observation & Media Change}; D --> E[Endpoint Analysis]; subgraph Endpoint Analysis F[Morphological Assessment] G[Lethality & Hatching Rate] H[Behavioral Assays] I[Molecular Analysis] end E --> F; E --> G; E --> H; E --> I;

end Figure 2: General experimental workflow for NNK toxicity testing in zebrafish embryos.

Protocol 2.1: Static NNK Exposure of Zebrafish Embryos

-

Stock Solution Preparation: Prepare a high-concentration stock solution of NNK in a suitable solvent (e.g., DMSO). The final solvent concentration in the exposure medium should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[12]

-

Working Solutions: Prepare a series of NNK working solutions at different concentrations in embryo medium (E3 medium). Include a vehicle control group (E3 medium with the same percentage of solvent as the highest NNK concentration) and a negative control group (E3 medium only).

-

Exposure Setup: At approximately 4-6 hours post-fertilization (hpf), transfer 20-30 healthy embryos per well into a 24- or 96-well plate.[12][26]

-

Exposure: Remove the initial E3 medium and add 1 mL (for 24-well plates) or 200 µL (for 96-well plates) of the respective NNK working solution or control medium to each well.[12]

-

Incubation: Incubate the plates at 28.5°C.[28]

-

Static Renewal: To maintain the chemical concentration and water quality, perform a 50-75% static renewal of the exposure solutions every 24 hours.[12][26]

-

Duration: Continue the exposure for up to 120 hours post-fertilization (hpf), depending on the specific endpoints being investigated.[14]

Protocol 2.2: Assessing Lethality, Hatching Rate, and Morphological Malformations

-

Daily Observations: At 24, 48, 72, 96, and 120 hpf, examine the embryos/larvae under a stereomicroscope.

-

Lethality: Record the number of dead embryos/larvae in each group. Indicators of death include a coagulated appearance, lack of heartbeat, and failure to develop.

-

Hatching Rate: At 48, 72, and 96 hpf, record the number of hatched larvae in each group.

-

Morphological Scoring: At designated time points (e.g., 96 or 120 hpf), systematically score for a range of developmental abnormalities.[12] These can include:

-

General: Body length, tail curvature.

-

Craniofacial: Eye size, jaw development.

-

Cardiovascular: Pericardial edema, heart rate, blood circulation.

-

Trunk/Tail: Yolk sac edema, spinal curvature, fin malformations.

-

Organ-specific: Swim bladder inflation.

-

Table 1: Example Data Collection for Morphological Assessment

| NNK Conc. (µM) | N | % Mortality (96 hpf) | % Hatching (72 hpf) | % Pericardial Edema | % Yolk Sac Edema | % Spinal Curvature |

| Control (0) | 60 | 3.3 | 95.0 | 1.7 | 3.3 | 0 |

| 10 | 60 | 5.0 | 91.7 | 5.0 | 6.7 | 1.7 |

| 50 | 60 | 15.0 | 75.0 | 25.0 | 33.3 | 11.7 |

| 100 | 60 | 45.0 | 40.0 | 68.3 | 75.0 | 36.7 |

| 200 | 60 | 91.7 | 5.0 | 98.3 | 100 | 71.7 |

This is example data and does not reflect actual experimental results.

Part 3: Advanced Endpoint Analysis

To delve deeper into the mechanisms of NNK toxicity, more specific assays are required.

Protocol 3.1: Assessment of Apoptosis using Acridine Orange Staining

-

Embryo Preparation: At a specific time point (e.g., 48 or 72 hpf), collect embryos from each treatment group.

-

Staining: Incubate the embryos in a solution of Acridine Orange (2-5 µg/mL in E3 medium) for 20-30 minutes in the dark.

-

Washing: Wash the embryos three times with fresh E3 medium to remove excess stain.

-

Imaging: Anesthetize the embryos with tricaine (MS-222) and mount them on a depression slide. Image the embryos using a fluorescence microscope with a GFP/FITC filter set. Apoptotic cells will appear as bright green fluorescent dots.

-

Quantification: Quantify the number and distribution of apoptotic cells in specific regions of interest (e.g., head, heart, tail) using image analysis software. An increase in apoptotic signals in NNK-treated embryos suggests the induction of programmed cell death.[22][25]

Protocol 3.2: Quantification of Oxidative Stress

-

Homogenate Preparation: At the desired time point, pool approximately 30-50 embryos/larvae per treatment group. Homogenize the samples in ice-cold phosphate-buffered saline (PBS).

-

ROS Measurement: Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels. The fluorescence intensity is proportional to the amount of ROS.

-

Antioxidant Enzyme Activity: Measure the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) using commercially available assay kits. A decrease in their activity can indicate that the antioxidant defense system is overwhelmed.[22][24]

Protocol 3.3: Behavioral Assays for Neurotoxicity Assessment

Behavioral readouts are highly sensitive indicators of nervous system function and can reveal neurotoxic effects even in the absence of gross morphological changes.[7]

-

Photomotor Response (PMR) Assay: At 5 days post-fertilization (dpf), place individual larvae in a 96-well plate. Use an automated tracking system to monitor their locomotor activity in response to alternating periods of light and darkness.[7] NNK-induced neurotoxicity may manifest as hyperactivity or hypoactivity.[7]

-

Touch-Evoke Escape Response: At 48-72 hpf, gently touch the tail of an embryo/larva with a fine probe. A healthy response is a rapid C-bend and escape swimming. Analyze the response latency, angle, and duration. Alterations in this reflex can indicate neuromuscular or sensory deficits.[29]

Table 2: Example Data for Behavioral Analysis (5 dpf Larvae)

| NNK Conc. (µM) | Total Distance Moved (Light Phase, cm) | Total Distance Moved (Dark Phase, cm) | % Responding to Touch |

| Control (0) | 15.2 ± 1.8 | 45.6 ± 4.2 | 98 |

| 10 | 14.8 ± 2.1 | 43.9 ± 5.1 | 95 |

| 50 | 10.1 ± 1.5 | 28.3 ± 3.7 | 82* |

| 100 | 5.7 ± 1.1 | 15.4 ± 2.9 | 55** |

*p < 0.05, *p < 0.01 compared to control. This is example data.

Data Interpretation and Troubleshooting

-

Dose-Response Relationship: A clear dose-dependent increase in mortality and malformations is a strong indicator of NNK-induced toxicity.

-

Linking Phenotypes to Mechanisms: Correlate specific malformations with molecular findings. For example, an increase in apoptosis in the head region may explain observed microcephaly. Similarly, altered locomotor activity could be linked to changes in the expression of nAChR subunit genes.

-

Control for Solvent Effects: Always include a vehicle control to ensure that the observed effects are due to NNK and not the solvent.

-

Maintain Consistent Conditions: Variations in temperature, water quality, and embryo density can affect developmental rates and sensitivity to toxicants. Consistency is key.[30]

Conclusion

The zebrafish embryo model provides a powerful and ethically considerate platform for investigating the developmental toxicity of NNK. By combining morphological, cellular, and behavioral endpoints, researchers can gain a comprehensive understanding of the risks posed by this prevalent tobacco-specific nitrosamine. The protocols outlined in this guide offer a robust framework for conducting these studies, ultimately contributing to a more complete toxicological profile of NNK and informing public health strategies.

References

- Vertex AI Search. (n.d.). Zebrafish as an Alternative Model for Developmental Toxicity Testing.

- ZeClinics. (2025, July 22). Zebrafish Models for Developmental Neurotoxicity Studies.

- Teraoka, H., et al. (2003, June 15). Zebrafish as a novel experimental model for developmental toxicology. PubMed.

- ACS Publications. (n.d.). Applications of Zebrafish Embryo Models to Predict Developmental Toxicity for Agrochemical Product Development | Journal of Agricultural and Food Chemistry.

- PubMed. (2016, August 15). Nicotinic acetylcholine receptors (nAChRs) at zebrafish red and white muscle show different properties during development.

- Merino, A., et al. (2025, November 17). Toxicity of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in early development: a wide-scope metabolomics assay in zebrafish embryos. ResearchGate.

- Merino, A., et al. (2021, June 7). Toxicity of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NKK) in early development: a wide-scope metabolomics assay in zebrafish embryos. ResearchGate.

- Sinha, R., & Roy, S. (n.d.). Teratogenic Impacts of Tobacco Specific Carcinogen 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone.

- MDPI. (2025, October 14). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data.

- PubMed. (2022, May 5). Toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in early development: A wide-scope metabolomics assay in zebrafish embryos.

- PMC. (n.d.). Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants.

- Svoboda, K. R., et al. (2002, December 15). Nicotinic Receptors Mediate Changes in Spinal Motoneuron Development and Axonal Pathfinding in Embryonic Zebrafish Exposed to Nicotine. Journal of Neuroscience.

- PMC. (n.d.). Characterization of adductomic totality of NNK, (R)-NNAL and (S)-NNAL in A/J mice, and their correlations with distinct lung carcinogenicity.

- PMC. (n.d.). Activation of α2A-Containing Nicotinic Acetylcholine Receptors Mediates Nicotine-Induced Motor Output in Embryonic Zebrafish.

- MDPI. (2019, March 19). Recent Studies on DNA Adducts Resulting from Human Exposure to Tobacco Smoke.

- NIH. (2022, May 4). Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines. PMC.

- PMC. (n.d.). The nicotinic acetylcholine receptors of zebrafish and an evaluation of pharmacological tools used for their study.

- DukeSpace. (n.d.). A Behavioral Test Battery to Assess Larval and Adult Zebrafish After Developmental Neurotoxic Exposure.

- MDPI. (2020, July 31). Zebrafish Models in Neural and Behavioral Toxicology across the Life Stages.

- Semantic Scholar. (n.d.). Context Matters: Contribution of Specific DNA Adducts to the Genotoxic Properties of the Tobacco-Specific Nitrosamine NNK.

- Springer Nature Experiments. (n.d.). Zebrafish Behavioral Assays in Toxicology.

- Trepo. (2019, August 25). Rapid Evaluation of Toxicity of Chemical Compounds Using Zebrafish Embryos.

- PMC. (n.d.). DNA adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans.

- MDPI. (2025, April 18). Exploring Oxidative Stress Mechanisms of Nanoparticles Using Zebrafish (Danio rerio): Toxicological and Pharmaceutical Insights.

- PMC. (2024, June 24). Oxidative stress induced by hydrogen peroxide disrupts zebrafish visual development by altering apoptosis, antioxidant and estrogen related genes.

- JoVE Journal. (2023, October 10). Behavioral Test Battery for Zebrafish.

- Inchem.org. (1998, April 21). 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985).

- ResearchGate. (2025, August 9). The Effects of Cobalt on the Development, Oxidative Stress, and Apoptosis in Zebrafish Embryos | Request PDF.

- Frontiers. (2018, November 6). Xiaoaiping Induces Developmental Toxicity in Zebrafish Embryos Through Activation of ER Stress, Apoptosis and the Wnt Pathway.

- Hilaris Publisher. (2012, August 20). Using Zebrafish for Screening and Development of New Nicotinic and Dopaminergic Drugs.

- Frontiers. (2018, December 17). Psoralen Induces Developmental Toxicity in Zebrafish Embryos/Larvae Through Oxidative Stress, Apoptosis, and Energy Metabolism Disorder.

- YouTube. (2022, August 8). Toxicity of Chemical Compounds: Rapid Evaluation | Protocol Preview.

- MDPI. (2019, July 26). Investigation of Precise Molecular Mechanistic Action of Tobacco-Associated Carcinogen 'NNK' Induced Carcinogenesis: A System Biology Approach.

- NIH. (2024, July 10). Brief guidelines for zebrafish embryotoxicity tests. PMC.

- MDPI. (2020, December 21). Comparison of the Zebrafish Embryo Toxicity Assay and the General and Behavioral Embryo Toxicity Assay as New Approach Methods for Chemical Screening.

- Spandidos Publications. (2006, June 19). Understanding tobacco smoke carcinogen NNK and lung tumorigenesis (Review).

- PMC. (2014, May 14). Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN.

- RIVM. (2018, February 7). NNN (N'-Nitrosonornicotine) and NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone).

- ResearchGate. (n.d.). Two metabolic activation pathways of NNK leading to different methylated- versus 4–(3-pyridyl)-4-oxobut-1-yl (pob)-DNA adducts.

- PMC. (2024, March 8). Integrated mRNA- and miRNA-sequencing analyses unveil the underlying mechanism of tobacco pollutant-induced developmental toxicity in zebrafish embryos.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-(Methylnitrosamino)-1-(3-Pyridyl)-1-Butanone (NNK) (IARC Summary & Evaluation, Volume 37, 1985) [inchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Zebrafish Models for Developmental Neurotoxicity Studies | ZeClinics [zeclinics.com]

- 8. Zebrafish as a novel experimental model for developmental toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Zebrafish as a Successful Animal Model for Screening Toxicity of Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. Toxicity of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) in early development: A wide-scope metabolomics assay in zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolism and DNA Adduct Formation of Tobacco-Specific N-Nitrosamines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. semanticscholar.org [semanticscholar.org]

- 17. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jneurosci.org [jneurosci.org]

- 19. Activation of α2A-Containing Nicotinic Acetylcholine Receptors Mediates Nicotine-Induced Motor Output in Embryonic Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 20. hilarispublisher.com [hilarispublisher.com]

- 21. Oxidative stress induced by hydrogen peroxide disrupts zebrafish visual development by altering apoptosis, antioxidant and estrogen related genes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Xiaoaiping Induces Developmental Toxicity in Zebrafish Embryos Through Activation of ER Stress, Apoptosis and the Wnt Pathway [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. Frontiers | Psoralen Induces Developmental Toxicity in Zebrafish Embryos/Larvae Through Oxidative Stress, Apoptosis, and Energy Metabolism Disorder [frontiersin.org]

- 25. researchgate.net [researchgate.net]

- 26. Brief guidelines for zebrafish embryotoxicity tests - PMC [pmc.ncbi.nlm.nih.gov]

- 27. youtube.com [youtube.com]

- 28. trepo.tuni.fi [trepo.tuni.fi]

- 29. Zebrafish Behavioral Assays in Toxicology | Springer Nature Experiments [experiments.springernature.com]

- 30. Comparison of the Zebrafish Embryo Toxicity Assay and the General and Behavioral Embryo Toxicity Assay as New Approach Methods for Chemical Screening [mdpi.com]

Application Note: N-Boc Deprotection of Pyridyl Butanone Derivatives

This Application Note is structured to address the specific chemical instability inherent to pyridyl butanone derivatives, specifically the risk of intramolecular cyclization upon deprotection.

Executive Summary & Strategic Analysis

The deprotection of N-Boc-4-amino-1-(3-pyridyl)-1-butanone (and its derivatives) presents a unique challenge not found in standard peptide or aliphatic amine chemistry.[1] While the removal of the tert-butoxycarbonyl (Boc) group is mechanistically standard, the resulting free amine is chemically unstable.

The Core Challenge: The "Cyclization Trap" Upon deprotection and neutralization (free-basing), the terminal primary amine nucleophilically attacks the ketone carbonyl at the C4 position. This intramolecular condensation releases water to form Myosmine (3-(1-pyrrolin-2-yl)pyridine), a cyclic imine.[1]

-

Open Chain: 4-amino-1-(3-pyridyl)-1-butanone (Pseudooxynicotine)[1][2]

-

Cyclized Form: Myosmine[3]

-

Equilibrium: In aqueous solution at neutral/basic pH, the equilibrium favors the cyclic myosmine or degradation products.

The Solution: Salt Stabilization To successfully isolate the open-chain aminoketone, the protocol must avoid the free-base state.[1] The product must be isolated and stored as a di-acid salt (e.g., Dihydrochloride), where both the pyridine nitrogen and the primary amine are protonated. This double protonation suppresses the nucleophilicity of the amine, preventing cyclization.

Mechanistic Pathway & Logic

The following diagram illustrates the deprotection pathway and the critical divergence point where incorrect handling leads to the unwanted cyclic byproduct.

Figure 1: Reaction pathway showing the stabilization of the open-chain form via salt formation versus the risk of cyclization under basic conditions.

Experimental Protocols

Method A: HCl-Mediated Deprotection & Salt Isolation (Recommended)

Objective: Isolate 4-amino-1-(3-pyridyl)-1-butanone as the stable dihydrochloride salt.[1] Scope: Best for storage, solid-state characterization, and preventing cyclization.

Materials

-

Substrate: N-Boc-4-amino-1-(3-pyridyl)-1-butanone (1.0 equiv)

-

Reagent: 4.0 M HCl in 1,4-Dioxane (Commercial grade, anhydrous)

-

Solvent: 1,4-Dioxane (Anhydrous) or Diethyl Ether[1]

-

Equipment: Flame-dried round bottom flask, nitrogen atmosphere.

Protocol Steps

-

Dissolution: Dissolve the N-Boc substrate in a minimal volume of anhydrous 1,4-dioxane (approx. 5 mL per mmol substrate).[1]

-

Note: Avoid Methanol if possible, as it can solubilize the salt and make precipitation difficult.

-

-

Acid Addition: Under a nitrogen stream, add 4M HCl in Dioxane (10 equivalents).

-

Why 10 eq? The pyridine ring acts as a "proton sponge" (1 eq). The amine requires protonation (1 eq). Excess HCl ensures the equilibrium is driven fully to the salt form and catalyzes the Boc removal.

-

-

Reaction: Stir at room temperature (20–25 °C) for 2–4 hours.

-

Monitoring: TLC will likely show a baseline spot (salt) vs. high Rf spot (SM).

-

-

Precipitation: The product should begin to precipitate as a white/off-white solid (Dihydrochloride salt).[1]

-

If no precipitate: Add anhydrous Diethyl Ether (roughly 2x reaction volume) dropwise with vigorous stirring to induce crystallization.

-

-

Isolation: Filter the solid under a nitrogen blanket (hygroscopic risk). Wash the filter cake with cold anhydrous Diethyl Ether (3 x 10 mL).

-

Drying: Dry the solid under high vacuum (0.1 mbar) for 4 hours.

-

Result: Pseudooxynicotine Dihydrochloride (Stable solid).

-

Method B: TFA Deprotection (For In-Situ Use)

Objective: Rapid deprotection for immediate use in solution-phase assays (e.g., enzymatic reduction).[1] Scope: Use only if the next step is performed immediately in the same vessel.

Protocol Steps

-

Reaction: Dissolve substrate in DCM (dichloromethane). Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v. Stir for 1 hour.

-

Evaporation: Remove volatiles on a rotary evaporator. Co-evaporate with Toluene (2x) to remove residual TFA.

-

The Critical Junction:

-

DO NOT perform a standard aqueous NaHCO3 wash. This will generate the free base and trigger cyclization to Myosmine.

-

Action: Redissolve the oily TFA salt residue directly in the buffer/solvent required for the next step (e.g., enzymatic buffer). If the next step requires a specific pH, adjust the pH in the presence of the next reagent to minimize the lifetime of the free amino-ketone.

-

Analytical Data & Troubleshooting

Expected Physical Properties[4][9]

| Property | N-Boc Precursor | Product (Dihydrochloride Salt) | Byproduct (Myosmine) |

| State | White Solid / Oil | Hygroscopic White Powder | Oily liquid / Low melting solid |